molecular formula C10H14FNO B2653703 2-(Tert-butoxy)-4-fluoroaniline CAS No. 1248597-34-3

2-(Tert-butoxy)-4-fluoroaniline

Cat. No. B2653703
CAS RN: 1248597-34-3
M. Wt: 183.226
InChI Key: CDPWSESMTRSJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Tert-butoxy)-4-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has shown promise in scientific research. In

Scientific Research Applications

Regioselective Metalation

The regioselectivity in the metalation of fluoroanisoles, including compounds structurally similar to 2-(tert-butoxy)-4-fluoroaniline, highlights the influence of metal-mediated control in synthetic chemistry. Katsoulos, Takagishi, and Schlosser (1991) demonstrated that the position next to the alkoxy or halogen atom in fluoroanisoles could be selectively metalated using different reagents, showcasing the compound's utility in regioselective synthetic processes (G. Katsoulos, Sadahito Takagishi, & M. Schlosser, 1991).

Deoxofluorination and Fluorination Reactivity

The discovery of new fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which exhibits high thermal stability and resistance to aqueous hydrolysis, underscores the importance of fluorinated compounds in drug discovery and other scientific areas. Umemoto, Singh, Xu, and Saito (2010) explored the synthesis, properties, and diverse fluorination capabilities of such agents, indicating the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in fluorination reactions (T. Umemoto, R. Singh, Yong Xu, & Norimichi Saito, 2010).

Polymer Synthesis and Properties

The synthesis of polyamides using bis(ether-carboxylic acid) or bis(ether amine) derived from compounds structurally related to 4-tert-butylcatechol, as reported by Hsiao, Yang, and Chen (2000), demonstrates the relevance of such chemical structures in developing materials with desirable thermal and mechanical properties. This research provides insight into the potential for creating novel polymers using 2-(tert-butoxy)-4-fluoroaniline or its derivatives (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Antioxidant Activity and Carcinogenesis Protection

The study on the enhancement of NAD(P)H:quinone reductase activity by dietary antioxidants like 2(3)-tert-Butyl-4-hydroxyanisole (BHA) suggests potential protective effects against chemical carcinogenesis and toxicity. Benson, Hunkeler, and Talalay (1980) highlighted the significant increase in quinone reductase activity in mouse tissues, indicating the role of structurally similar compounds in promoting enzymatic activities that protect against xenobiotics (A. Benson, M. Hunkeler, & P. Talalay, 1980).

Solar Cell Performance Enhancement

The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells, as investigated by Boschloo, Häggman, and Hagfeldt (2006), demonstrates the impact of structural modifications on solar cell efficiency. This work suggests the potential application of 2-(tert-butoxy)-4-fluoroaniline derivatives in optimizing photovoltaic device performance by modulating electrolyte composition for improved open-circuit potential and electron lifetime (G. Boschloo, Leif Häggman, & A. Hagfeldt, 2006).

properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPWSESMTRSJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)-4-fluoroaniline

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